Flumazenil-D5: A Technical Guide to Chemical Properties and Characterization
Flumazenil-D5: A Technical Guide to Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, characterization, and analytical methodologies for Flumazenil-D5, a deuterated analog of Flumazenil. This document is intended to serve as a core resource for researchers and professionals engaged in drug development, pharmacokinetic studies, and analytical chemistry.
Core Chemical Properties
Flumazenil-D5 is the stable isotope-labeled version of Flumazenil, an imidazobenzodiazepine derivative. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Flumazenil in biological matrices.[1][2][3] The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography methods.[1]
| Property | Value | Reference |
| Formal Name | 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][4]benzodiazepine-3-carboxylic acid, ethyl-d₅ ester | |
| Synonyms | Flumazepil-D5; Lanexat-D5; Mazicon-D5; Ro 15-1788-D5 | |
| CAS Number | 2700278-14-2 | |
| Molecular Formula | C₁₅H₉D₅FN₃O₃ | |
| Molecular Weight | 308.32 g/mol | |
| Deuterium Incorporation | ≥99% (d₁-d₅) | |
| Solubility | Soluble in DMSO | |
| Parent Compound | Flumazenil (CAS: 78755-81-4) |
Mechanism of Action: GABAA Receptor Antagonism
Flumazenil functions as a selective and competitive antagonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABAₐ) receptor complex. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, which leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent sedative and anxiolytic effects. Flumazenil binds to this same site but does not activate the receptor, thereby blocking the action of benzodiazepine agonists and reversing their effects. While it is a potent antagonist, it has also been observed to exhibit weak partial agonist properties at GABAₐ receptors containing α₆ subunits.
Figure 1: Mechanism of Flumazenil at the GABAₐ Receptor.
Characterization and Analytical Protocols
The characterization of Flumazenil-D5 is critical for its use as an internal standard. The primary analytical techniques employed are mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and deuterium incorporation of Flumazenil-D5. It is also the basis for its use in quantitative analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for determining levels of Flumazenil in biological samples.
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol is a representative method adapted from established procedures for Flumazenil analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike 1 mL of plasma sample with a known concentration of Flumazenil-D5 internal standard.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 25 cm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flumazenil: Monitor the transition of the parent ion [M+H]⁺ m/z 304 to a characteristic product ion (e.g., m/z 258).
-
Flumazenil-D5: Monitor the transition of the parent ion [M+H]⁺ m/z 309.3 to its corresponding product ion.
-
-
Data Analysis: Quantify Flumazenil by calculating the peak area ratio of the analyte to the internal standard (Flumazenil-D5) and comparing it to a standard curve.
-
Figure 2: Workflow for LC-MS/MS Quantification of Flumazenil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of Flumazenil-D5 and for verifying the position of the deuterium labels. Both ¹H (Proton) and ¹³C (Carbon) NMR are typically employed.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines a general procedure for acquiring NMR spectra for structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of Flumazenil-D5 in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.
-
-
Interpretation:
-
In the ¹H NMR spectrum, the signal corresponding to the ethyl group protons will be absent or significantly reduced due to deuteration.
-
The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the imidazobenzodiazepine core.
-
Figure 3: General Workflow for NMR-based Structural Characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for assessing the purity of Flumazenil-D5. It is used to separate the main compound from any potential impurities or degradation products.
Experimental Protocol: HPLC-UV for Purity Assessment
This protocol is based on established HPLC methods for Flumazenil.
-
Sample and Standard Preparation:
-
Prepare a solution of Flumazenil-D5 in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of USP Flumazenil Reference Standard at a similar concentration.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: L1 packing, 4.6-mm × 25-cm (e.g., C18).
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., a mixture of acetonitrile and a phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 250 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Run the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Calculate the purity of the Flumazenil-D5 sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
The identity of the main peak can be confirmed by comparing its retention time to that of the Flumazenil reference standard.
-
Conclusion
Flumazenil-D5 is an indispensable tool for the accurate bioanalytical quantification of Flumazenil. Its chemical properties are well-defined, and its characterization relies on standard but powerful analytical techniques, including mass spectrometry, NMR spectroscopy, and chromatography. The protocols and information provided in this guide offer a foundational resource for scientists and researchers, enabling robust and reliable application of Flumazenil-D5 in a professional drug development setting.
